molecular formula C8H10O2S B7861060 Methyl 2-(thiophen-2-yl)propanoate

Methyl 2-(thiophen-2-yl)propanoate

Cat. No.: B7861060
M. Wt: 170.23 g/mol
InChI Key: FASSXLPWQJKPFP-UHFFFAOYSA-N
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Description

Methyl 2-(thiophen-2-yl)propanoate is a chemical compound belonging to the class of organic compounds known as thiophenes. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. This particular compound is characterized by the presence of a thiophene ring attached to a propanoate group, making it a valuable intermediate in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common method involves the acylation of thiophene using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then reacts with the thiophene ring to form the desired product.

  • Grignard Reaction: Another approach involves the reaction of thiophene with ethyl magnesium bromide (Grignard reagent) followed by the addition of carbon dioxide and subsequent esterification to yield this compound.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles such as amines, alcohols, or halides under suitable conditions.

Major Products Formed:

  • Oxidation: Thiophene-2-carboxylic acid.

  • Reduction: 2-(Thiophen-2-yl)propanol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(thiophen-2-yl)propanoate has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in the development of new materials and pharmaceuticals.

  • Biology: Thiophene derivatives have shown biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties.

  • Medicine: Some thiophene derivatives are being investigated for their potential use in treating various diseases, including cancer and cardiovascular disorders.

  • Industry: Thiophene compounds are used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-(thiophen-2-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved can vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid

  • 2-(Thiophen-2-yl)propanol

  • 2-Thiopheneacetic acid

  • Methyl di(2-thienyl)glycolate

Properties

IUPAC Name

methyl 2-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASSXLPWQJKPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl α-methylthio-α-(2-thienyl)propionate (432 g) was dissolved in 4 ml of acetic acid, and 32 mg of anhydrous copper sulfate and 400 mg of zinc powder were added. With stirring, the mixture was heated under reflux for 3.5 hours. After cooling, 30 ml of diethyl ether was added, and the insoluble matter was separated by filtration, followed by washing with 10 ml of diethyl ether. The filtrate and the washing were combined, and washed with 10 ml of water. After 20 ml of water was further added, sodium carbonate was gradually added to neutralize the acetic acid present. The organic layer was then separated, washed with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was subjected to short-path distillation (bath temperature 100°-110° C./8 mmHg) to afford 297 mg of methyl α-(2-thienyl)propionate as a colorless oil in a yield of 87%.
Name
Methyl α-methylthio-α-(2-thienyl)propionate
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
catalyst
Reaction Step Three
Name
Quantity
400 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of methyl 2-(thiophen-2-yl)acetate (4.90 g, 31.4 mmol) in THF (25 ml) was added dropwise to a suspension of sodium hydride (1.20 g, 31.4 mmol, 60%) in THF (25 ml) at −50° C. under an atmosphere of nitrogen. After the reaction mixture was stirred for 1 h, methyl iodide was added (1.76 ml, 28.2 mmol) as solution in THF (25 ml) slowly at −50° C. over a period of 15 min. The reaction mixture was warmed up to −30° C. and continued to stir for another 2 h. It was quenched with aqueous ammonium chloride, extracted with DCM (2×30 ml) and washed with brine (30 ml). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under vacuo. The crude was purified by column chromatography over silica gel (100-200 mesh) using ethyl acetate (5%) in petroleum ether as eluent to get 2.2 g (41.7%) of methyl 2-(thiophen-2-yl)propanoate as a colorless liquid.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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